An In-depth Technical Guide to Sodium Bitartrate
An In-depth Technical Guide to Sodium Bitartrate
Introduction
Sodium bitartrate (B1229483), also known as sodium hydrogen tartrate, is the monosodium salt of L-(+)-tartaric acid.[1][2] It is an organic compound that finds extensive use across various industries, including food and beverage, pharmaceuticals, and analytical chemistry.[3][4] In the food industry, it is utilized as an acidity regulator and is designated by the E number E335.[2][3][5] Its utility in analytical chemistry is highlighted by its application in the qualitative analysis of potassium and ammonium (B1175870) ions.[3][6][7] This technical guide provides a comprehensive overview of the chemical formula, structure, properties, synthesis, and key applications of sodium bitartrate, tailored for researchers, scientists, and professionals in drug development.
Chemical Formula and Structure
Sodium bitartrate is an organic sodium salt consisting of a sodium cation and a hydrogen tartrate anion. The systematic IUPAC name for this compound is sodium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate.[1] The tartrate moiety possesses two chiral centers, leading to different stereoisomers. The naturally occurring and most common form is derived from L-(+)-tartaric acid.
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SMILES: [Na+].O--INVALID-LINK--C(O)=O">C@@HC([O-])=O
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InChI Key: NKAAEMMYHLFEFN-ZVGUSBNCSA-M[1]
The structure consists of a four-carbon butanedioic acid backbone with hydroxyl groups on the second and third carbons. One of the two carboxylic acid groups is deprotonated to form a carboxylate anion, which is ionically bonded to a sodium cation, while the other remains protonated.
Physicochemical Properties
Sodium bitartrate is a white, crystalline powder that is soluble in water and slightly soluble in alcohol.[3][8] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][5][8] A summary of its key quantitative properties is presented in the table below.
| Property | Value | References |
| Molecular Weight | 172.07 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [4][5][8] |
| Melting Point | 253 °C (decomposes) | [3][6][8] |
| Solubility in Water | Soluble; 1 part in 9 parts of cold water, 1 part in 2 parts of boiling water | [8] |
| Solubility in Ethanol (B145695) | Insoluble | [8] |
| pH (aqueous solution) | 3.3 - 3.6 | [6] |
| Optical Rotation [α]20/D | +19° to +23° (c=1 in water) | [4] |
| Hydrogen Bond Donor Count | 3 | [6][9] |
| Hydrogen Bond Acceptor Count | 6 | [6][9] |
A monohydrate form of sodium bitartrate also exists (C₄H₅O₆Na·H₂O), with a molecular weight of 190.08 g/mol .[4]
Experimental Protocols
Synthesis of Sodium Bitartrate
Several methods can be employed for the laboratory-scale synthesis of sodium bitartrate. The fundamental principle involves the partial neutralization of tartaric acid with a sodium base.
Method 1: Reaction of Tartaric Acid with Sodium Carbonate
This protocol describes the synthesis of sodium bitartrate from L-(+)-tartaric acid and sodium carbonate.
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Materials: L-(+)-tartaric acid, sodium carbonate (anhydrous), deionized water, ethanol, 250 mL beaker, magnetic stirrer and stir bar, heating plate, pH meter, filtration apparatus (Buchner funnel, filter paper, vacuum flask).
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Procedure:
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Dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of warm deionized water in a 250 mL beaker with continuous stirring.
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Slowly add 0.5 molar equivalents of sodium carbonate to the tartaric acid solution in small portions to control the effervescence (release of CO₂).
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Continue stirring until the reaction ceases and all the sodium carbonate has dissolved.
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Monitor the pH of the solution. The target pH should be between 3 and 4. Adjust by adding small amounts of tartaric acid or sodium carbonate if necessary.
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Concentrate the resulting solution by gentle heating to induce crystallization.
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Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.
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Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.
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Dry the crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain pure sodium bitartrate.
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Method 2: Reaction of Tartaric Acid with Sodium Chloride
This method is based on the principle of precipitating the less soluble sodium bitartrate from a solution containing its constituent ions.[10][11]
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Materials: L-(+)-tartaric acid, sodium chloride (NaCl), deionized water, ethanol, beakers, stirring rod.
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Procedure:
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Prepare a saturated solution of L-(+)-tartaric acid in deionized water.
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Prepare a saturated solution of sodium chloride in deionized water.
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Mix the two solutions. The reaction C₄H₆O₆ + NaCl ⇌ C₄H₅O₆Na + HCl will proceed.[10][11]
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Due to its lower solubility, sodium bitartrate will precipitate out of the solution.
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Allow the precipitate to settle, then collect, wash, and dry the crystals as described in Method 1.
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Analytical Procedures
Qualitative Test for Potassium Ions
Sodium bitartrate is a classical reagent for the detection of potassium ions in a sample.
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Principle: In a neutral or slightly acidic medium, sodium bitartrate reacts with potassium ions to form a white crystalline precipitate of potassium bitartrate (cream of tartar), which has low solubility in water and ethanol. K⁺ + NaC₄H₅O₆ → KC₄H₅O₆(s) + Na⁺
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Procedure:
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Ensure the sample solution is neutral or slightly acidic. If alkaline, acidify with a few drops of acetic acid.
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Add a saturated solution of sodium bitartrate to the test solution.
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Shake the mixture vigorously.
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The formation of a white crystalline precipitate, which may be slow to appear, indicates the presence of potassium ions. The precipitation can be expedited by scratching the inside of the test tube with a glass rod and cooling in an ice bath.
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Diagrams and Workflows
The following diagrams illustrate key processes related to sodium bitartrate.
Caption: General workflow for the synthesis of sodium bitartrate.
Caption: Logical workflow for the detection of potassium ions.
Applications in Research and Drug Development
Beyond its role as a food additive and analytical reagent, sodium bitartrate and its derivatives are relevant in pharmaceutical sciences.
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Buffering Agent: Due to its acidic nature, it can be used as a buffering agent in formulations to maintain pH, which is critical for the stability and efficacy of active pharmaceutical ingredients (APIs).[4]
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Excipient: In drug formulations, it can serve as an excipient, a substance that aids in the manufacturing process or enhances the stability and bioavailability of the API.[4]
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Chiral Synthesis: The chiral nature of the tartrate molecule makes it a valuable component in asymmetric synthesis. Modified catalysts using sodium bitartrate have shown enhanced enantiomeric excess in certain hydrogenation reactions.[3]
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Nonlinear Optics: The monohydrate form of sodium bitartrate is an organometallic compound that has been studied for its nonlinear optical (NLO) properties, making it a material of interest in photonics and materials science research.[7]
References
- 1. Sodium bitartrate | C4H5NaO6 | CID 23684900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monosodium tartrate - Wikipedia [en.wikipedia.org]
- 3. SODIUM BITARTRATE | 526-94-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sodium Bitartrate|526-94-3 - MOLBASE Encyclopedia [m.molbase.com]
- 6. byjus.com [byjus.com]
- 7. Sodium bitartrate, GR 98% 526-94-3, India Sodium bitartrate, GR 98% 526-94-3 Manufacturers, China Sodium bitartrate, GR 98% 526-94-3 Suppliers [ottokemi.com]
- 8. chembk.com [chembk.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sodium Hydrogen Tartrate Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 11. Sodium Hydrogen Tartrate Formula - GeeksforGeeks [geeksforgeeks.org]
